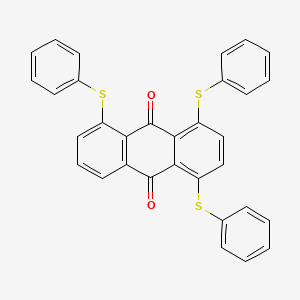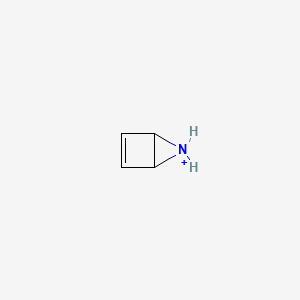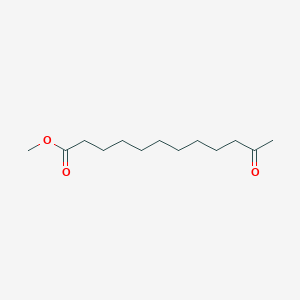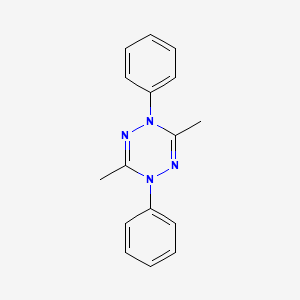
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family.
Méthodes De Préparation
The synthesis of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with an equimolar amount of an acyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be further modified by using different acyl chlorides to obtain various derivatives of the compound .
The use of specific solvents, temperatures, and reaction times are critical factors in optimizing the yield and purity of the compound .
Analyse Des Réactions Chimiques
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include acyl chlorides, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Medicine: The compound’s anticancer properties make it a candidate for further research in drug development.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions, which allows it to form stable adducts with various dienophiles. This property is crucial for its biological activity, particularly its anticancer effects .
Comparaison Avec Des Composés Similaires
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:
3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine: This compound has similar chemical properties but differs in its substitution pattern and reactivity.
1,4-Diaryl-3,6-dialkyl-1,4-dihydro-1,2,4,5-tetrazine: These derivatives have been studied for their anticancer activity and have shown promising results.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
87839-68-7 |
|---|---|
Formule moléculaire |
C16H16N4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3,6-dimethyl-1,4-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H16N4/c1-13-17-20(16-11-7-4-8-12-16)14(2)18-19(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
Clé InChI |
GQQNQWZTTDASCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=NN1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
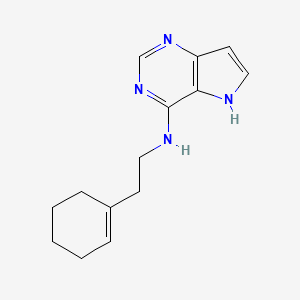
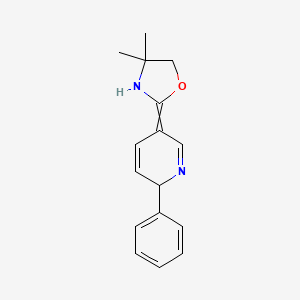
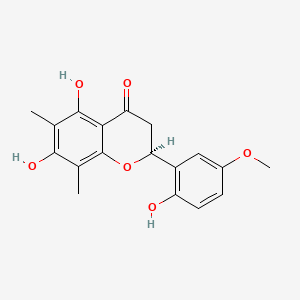
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
